Cas no 1803845-63-7 (3,4-Bis(trifluoromethyl)-5-cyanopyridine)

3,4-Bis(trifluoromethyl)-5-cyanopyridine 化学的及び物理的性質
名前と識別子
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- 3,4-Bis(trifluoromethyl)-5-cyanopyridine
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- インチ: 1S/C8H2F6N2/c9-7(10,11)5-3-16-2-4(1-15)6(5)8(12,13)14/h2-3H
- InChIKey: DIHVAOKIVFZGRJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=CN=CC=1C(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 298
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 36.7
3,4-Bis(trifluoromethyl)-5-cyanopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029002469-500mg |
3,4-Bis(trifluoromethyl)-5-cyanopyridine |
1803845-63-7 | 95% | 500mg |
$1,853.50 | 2022-04-02 | |
Alichem | A029002469-1g |
3,4-Bis(trifluoromethyl)-5-cyanopyridine |
1803845-63-7 | 95% | 1g |
$2,808.15 | 2022-04-02 | |
Alichem | A029002469-250mg |
3,4-Bis(trifluoromethyl)-5-cyanopyridine |
1803845-63-7 | 95% | 250mg |
$989.80 | 2022-04-02 |
3,4-Bis(trifluoromethyl)-5-cyanopyridine 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
3,4-Bis(trifluoromethyl)-5-cyanopyridineに関する追加情報
3,4-Bis(trifluoromethyl)-5-cyanopyridine: A Comprehensive Overview
The compound 3,4-Bis(trifluoromethyl)-5-cyanopyridine, also known by its CAS number 1803845-63-7, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with two trifluoromethyl groups at the 3 and 4 positions and a cyano group at the 5 position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in modern chemical research and industrial applications.
Recent studies have highlighted the importance of trifluoromethyl groups in enhancing the stability and reactivity of organic compounds. In the case of 3,4-Bis(trifluoromethyl)-5-cyanopyridine, these groups contribute to the molecule's ability to participate in various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. The presence of the cyano group further enhances the molecule's versatility, as it can act as both an electron-withdrawing group and a reactive site for further functionalization.
The synthesis of 3,4-Bis(trifluoromethyl)-5-cyanopyridine has been optimized through advanced methodologies, ensuring high yields and purity levels. Researchers have employed a range of techniques, including microwave-assisted synthesis and catalytic processes, to streamline the production of this compound. These advancements have not only improved the efficiency of synthesis but also reduced environmental impact, aligning with current trends toward sustainable chemistry practices.
In terms of applications, 3,4-Bis(trifluoromethyl)-5-cyanopyridine has found significant use in the development of novel materials for electronic devices. Its unique electronic properties make it an ideal candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent studies have demonstrated that incorporating this compound into polymer blends can enhance charge transport properties, leading to improved device performance.
Beyond electronics, this compound has also shown promise in the field of drug discovery. Its ability to act as a scaffold for bioactive molecules has led to its use in medicinal chemistry research. For instance, derivatives of 3,4-Bis(trifluoromethyl)-5-cyanopyridine have been investigated for their potential as inhibitors of key enzymes involved in disease pathways. These findings underscore the compound's versatility and its potential to contribute to advancements in healthcare.
The study of 3,4-Bis(trifluoromethyl)-5-cyanopyridine has also shed light on fundamental aspects of organic chemistry. Researchers have explored its reactivity under various conditions, revealing insights into its role as an intermediate in complex synthesis pathways. For example, its participation in Ullmann-type couplings has been extensively studied, providing valuable information on how substituents influence reaction outcomes.
In conclusion, 3,4-Bis(trifluoromethyl)-5-cyanopyridine stands as a testament to the ingenuity and progress in modern chemical research. Its unique structure and versatile properties make it a valuable tool across multiple disciplines. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in shaping future advancements in science and technology.
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